molecular formula C2H3F3O3S B156547 Methyl trifluoromethanesulfonate CAS No. 333-27-7

Methyl trifluoromethanesulfonate

Cat. No.: B156547
CAS No.: 333-27-7
M. Wt: 164.11 g/mol
InChI Key: OIRDBPQYVWXNSJ-UHFFFAOYSA-N
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Mechanism of Action

Methyl trifluoromethanesulfonate, also known as methyl triflate, is an organic compound used in organic chemistry as a powerful methylating agent . This article will explore the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound is a potent methylating agent that targets a wide range of functional groups, particularly those that are poor nucleophiles such as aldehydes, amides, and nitriles .

Mode of Action

The compound works by donating a methyl group to its target. This process is known as methylation. This compound is a strong methylating reagent, and its methylation reactions are faster than those of iodomethane and dimethyl sulfate .

Biochemical Pathways

This compound affects various biochemical pathways through its methylation action. For instance, it can initiate the living cationic polymerization of lactide and other lactones, leading to the formation of corresponding polycarbonates .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s known that upon contact with water, methyl triflate loses its methyl group, forming triflic acid and methanol . This suggests that its bioavailability may be influenced by the presence of water in the biological system.

Result of Action

The primary result of this compound’s action is the methylation of its target molecules. This can lead to significant changes in the target’s properties and functions. For instance, the methylation of certain functional groups can increase their reactivity or alter their behavior in subsequent chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is sensitive to heat . It also hydrolyzes in water, which can affect its stability and efficacy . Therefore, the compound should be stored and used under appropriate conditions to maintain its effectiveness.

Safety and Hazards

Methyl triflate is extremely hazardous . It is corrosive and flammable . It can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated . Vapors may form explosive mixtures with air . Vapors may travel to source of ignition and flash back .

Future Directions

Methyl triflate has been used in the determination of polysulfides, zerovalent sulfur in sulfide-rich water wells, and polysulfide species in electrolyte of a lithium–sulfur battery using chromatography-based techniques . It has also been used in the initiation of the living cationic polymerization of lactide and other lactones . Future research may focus on the responsible reuse and recycling of fluorinated materials in battery-related components .

Biochemical Analysis

Biochemical Properties

Methyl trifluoromethanesulfonate is a potent methylating agent that can alkylate many functional groups, including those that are poor nucleophiles such as aldehydes, amides, and nitriles . It does not methylate benzene or bulky 2,6-di-tert-butylpyridine .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a methylating agent. It can donate a methyl group to various biomolecules, thereby altering their structure and function . This methylation process can lead to changes in gene expression, enzyme activation or inhibition, and other biochemical processes.

Preparation Methods

Methyl trifluoromethanesulfonate can be synthesized through several methods:

    Laboratory Synthesis: One common method involves treating dimethyl sulfate with triflic acid.

    Industrial Production: Industrially, this compound can be produced by the esterification of trifluoromethanesulfonic acid with methanol.

Chemical Reactions Analysis

Methyl trifluoromethanesulfonate undergoes various types of chemical reactions:

Comparison with Similar Compounds

Methyl trifluoromethanesulfonate is often compared with other methylating agents, such as:

This compound stands out due to its high reactivity, effectiveness in methylating a wide range of functional groups, and its stability under various conditions.

Properties

IUPAC Name

methyl trifluoromethanesulfonate
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InChI

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3
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InChI Key

OIRDBPQYVWXNSJ-UHFFFAOYSA-N
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Canonical SMILES

COS(=O)(=O)C(F)(F)F
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Molecular Formula

C2H3F3O3S
Record name METHYL TRIFLUOROMETHANE SULFONATE
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DSSTOX Substance ID

DTXSID6049272
Record name Methyl trifluoromethanesulfonate
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Molecular Weight

164.11 g/mol
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Physical Description

Methyl trifluoromethane sulfonate is a brown liquid. Insoluble in water. (NTP, 1992) This material is a very reactive methylating agent, also known as methyl triflate., Brown liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
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Boiling Point

201 to 210 °F at 760 mmHg (NTP, 1992)
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Flash Point

101 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992)
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Density

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

333-27-7, 207556-12-5
Record name METHYL TRIFLUOROMETHANE SULFONATE
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Record name METHYL TRIFLUOROMETHANESULFONATE
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Synthesis routes and methods I

Procedure details

731 g (2.59 mol) of trifluoromethanesulfonic anhydride and 232 g (2.58 mol) of dimethyl carbonate are added to the residue, and the process described above is repeated. 837 g of methyl trifluoromethanesulfonate having a purity of greater than 99% are isolated (yield: 99.1%).
Quantity
731 g
Type
reactant
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

17.74 g (0.1182 mol) of trifluoromethanesulfonic acid are introduced into a round-bottomed flask fitted with a reflux condenser. 21.41 g (0.1177 mol) of trichloroacetyl chloride are added over the course of 2 minutes with constant stirring. 10.60 g (0.1177 mol) of dimethyl carbonate are then added over the course of 5 minutes without cooling the mixture. The reaction mixture warms slightly and is heated at 80-100° C. for 7 hours in an oil bath (temperature in the oil bath) with stirring until the evolution of gas ceases. After cooling to room temperature, the mixture is distilled under atmospheric pressure, giving 17.48 g (yield: 90.5%) of methyl trifluoromethanesulfonate as a transparent, colourless liquid (boiling range 98-100° C.).
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.74 g
Type
reactant
Reaction Step Two
Quantity
21.41 g
Type
reactant
Reaction Step Three
Quantity
10.6 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A further 49.15 g (0.328 mol) of trifluoromethanesulfonic acid, 46.10 g (0.328 mol) of benzoyl chloride and 29.49 g (0.328 mol) of dimethyl carbonate are added to the distillation residue with stirring. The reaction mixture is subsequently heated at 90° C. using an oil bath (temperature in the oil bath) for 6 hours, giving 52.00 g (yield: 96.8%) of pure methyl triflate by distillation.
Quantity
49.15 g
Type
reactant
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step One
Quantity
29.49 g
Type
reactant
Reaction Step One
Yield
96.8%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Methyl trifluoromethanesulfonate a potent alkylating agent?

A1: MeOTf's potency as an alkylating agent stems from the electron-withdrawing effect of the trifluoromethanesulfonyl (triflate, -OTf) group. This effect makes the methyl group highly electrophilic, prone to attack by electron-rich centers in target molecules.

Q2: How does MeOTf interact with thiacrown ethers?

A2: MeOTf readily alkylates the sulfur atoms in thiacrown ethers. Depending on the stoichiometry, mono-, di-, or tetra-methylated products can be obtained. [] The crystal structures of these products provide insights into the conformational changes induced by methylation.

Q3: Can MeOTf be used to modify porous silicon surfaces?

A3: Yes, MeOTf can functionalize photoluminescent porous silicon surfaces. This occurs through a reaction with surface Si-Li groups, formed after initial treatment with alkyllithium reagents. The reaction replaces the lithium with methyl groups, forming Si-C bonds and preventing surface oxidation. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula CH3CF3O3S and a molecular weight of 164.15 g/mol.

Q5: What is the preferred conformation of MeOTf in the gas phase?

A5: Gas electron diffraction (GED) analysis shows that this compound adopts a gauche conformation in the gas phase. The methyl group is gauche with respect to the CF3 group, with a dihedral angle φ(C−O−S−C) = 89(7)°. []

Q6: Does MeOTf exhibit any thermal stability concerns?

A6: MeOTf can undergo thermal rearrangement. For instance, (dimethylsilyl)this compound rearranges to form trimethylsilyl trifluoromethanesulfonate upon heating. This rearrangement follows first-order kinetics and is influenced by temperature. []

Q7: How does MeOTf catalyze the N-functionalization of tautomerizable heterocycles?

A7: MeOTf catalyzes the N-functionalization of heterocycles like benzoxazolone and benzothiazolethione by facilitating the substitution of hydroxyl groups in alcohols with the heterocycle, followed by an X- to N-alkyl group migration (X = O, S). []

Q8: Is MeOTf effective in polymerizing cyclic monomers?

A8: MeOTf has demonstrated efficacy in initiating the cationic ring-opening polymerization of various cyclic monomers, including L-lactide, ε-caprolactone, tetramethylene urethane, and cyclic thiocarbonates. [, , , ] The polymerization often proceeds in a living fashion, allowing for control over molecular weight and end-group functionality. [, , ]

Q9: Does solvent choice impact MeOTf-catalyzed reactions?

A9: Yes, solvent polarity significantly impacts the yield of MeOTf-catalyzed N-functionalization reactions. For instance, yields vary significantly between acetonitrile, 1,2-dichloroethane, and chloroform, highlighting the importance of solvent optimization. []

Q10: Have computational methods been applied to study MeOTf-mediated reactions?

A10: Yes, density functional theory (DFT) calculations have been used to elucidate the mechanisms of MeOTf-catalyzed reactions. [] Solvation models like SMD have been employed to account for solvent effects on the reaction free energy profiles. []

Q11: How do structural modifications of sulfonates influence their reactivity?

A11: Calculations suggest that the potential functions for internal rotation around the S-O bond in sulfonates are influenced by the substituents on sulfur. While FOSO2F and ClOSO2F exhibit minima for both gauche and trans orientations, triflic acid (HOSO2CF3) and methyl-substituted sulfonates (CH3OSO2Cl, CH3OSO2F) prefer gauche conformations. These conformational preferences likely influence their reactivity. []

Q12: Are there any stability concerns regarding MeOTf?

A12: MeOTf's reactivity necessitates careful handling and storage. It is sensitive to moisture and should be stored under inert conditions.

Q13: What analytical techniques are commonly used to characterize MeOTf and its reaction products?

A13: NMR spectroscopy (1H NMR, 13C NMR) and mass spectrometry (MS) are frequently employed to characterize MeOTf, its derivatives, and reaction products. These techniques provide structural information, monitor reaction progress, and aid in identifying reaction intermediates. [, , , , , , ] Other techniques include IR spectroscopy and X-ray crystallography. [, , , , ]

Q14: How are polysulfides analyzed in aquatic systems?

A14: A specific method for analyzing individual polysulfides in aquatic systems involves rapid derivatization with this compound, followed by HPLC-UV detection of the resulting dimethylpolysulfanes. This method allows for the quantification of different polysulfide species in environmental samples. []

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